tert-Butyl 5-fluoropyrimidine-2-carboxylate
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Overview
Description
tert-Butyl 5-fluoropyrimidine-2-carboxylate: is an organic compound with the molecular formula C9H11FN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The tert-butyl group attached to the carboxylate moiety provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-fluoropyrimidine-2-carboxylate typically involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-fluoropyrimidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 5-fluoropyrimidine-2-carboxylic acid and tert-butyl alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include various substituted pyrimidines.
Hydrolysis: The major products are 5-fluoropyrimidine-2-carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl 5-fluoropyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidine derivatives.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer activities, is ongoing.
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoropyrimidine-2-carboxylate depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby interfering with normal cellular processes. The fluorine atom can enhance binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug design .
Comparison with Similar Compounds
5-Fluorouracil: A well-known anticancer drug that also contains a fluorine atom on a pyrimidine ring.
5-Fluoropyrimidine-2-carboxylic acid: The parent compound of tert-Butyl 5-fluoropyrimidine-2-carboxylate.
tert-Butyl 5-chloropyrimidine-2-carboxylate: A similar compound where the fluorine atom is replaced with chlorine.
Uniqueness: this compound is unique due to the presence of both the tert-butyl ester and the fluorine atom, which can influence its reactivity and biological activity. The tert-butyl group provides steric hindrance, while the fluorine atom can enhance binding affinity and selectivity for certain molecular targets .
Properties
Molecular Formula |
C9H11FN2O2 |
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Molecular Weight |
198.19 g/mol |
IUPAC Name |
tert-butyl 5-fluoropyrimidine-2-carboxylate |
InChI |
InChI=1S/C9H11FN2O2/c1-9(2,3)14-8(13)7-11-4-6(10)5-12-7/h4-5H,1-3H3 |
InChI Key |
WAYANUIWKGXAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=N1)F |
Origin of Product |
United States |
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